Mandelic acid-2,3,4,5,6-d5

GC-MS plasma analysis internal standard stability

Mandelic acid-2,3,4,5,6-d5 (CAS 70838-71-0) is a ring-deuterated analogue of (±)-mandelic acid in which all five aromatic hydrogen atoms are replaced by deuterium. This compound belongs to the class of stable isotope-labeled (SIL) internal standards, distinguished by a molecular weight of 157.18 Da (versus 152.15 Da for unlabeled mandelic acid) and isotopic purity typically exceeding 98 atom % D.

Molecular Formula C8H8O3
Molecular Weight 157.18 g/mol
Cat. No. B15567708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandelic acid-2,3,4,5,6-d5
Molecular FormulaC8H8O3
Molecular Weight157.18 g/mol
Structural Identifiers
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D
InChIKeyIWYDHOAUDWTVEP-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mandelic Acid-2,3,4,5,6-d5: Deuterated Analytical Standard for Quantitative Mass Spectrometry


Mandelic acid-2,3,4,5,6-d5 (CAS 70838-71-0) is a ring-deuterated analogue of (±)-mandelic acid in which all five aromatic hydrogen atoms are replaced by deuterium . This compound belongs to the class of stable isotope-labeled (SIL) internal standards, distinguished by a molecular weight of 157.18 Da (versus 152.15 Da for unlabeled mandelic acid) and isotopic purity typically exceeding 98 atom % D . Unlike the unlabeled parent compound, which finds broad application as a pharmaceutical intermediate and antimicrobial agent , this deuterated variant is explicitly designed for analytical applications requiring mass spectrometric differentiation from endogenous or matrix-derived mandelic acid without altering chemical behavior or extraction efficiency.

Why Unlabeled Mandelic Acid or Homologous Internal Standards Cannot Replace Mandelic Acid-d5


Procurement decisions for mandelic acid internal standards face a critical trade-off: unlabeled mandelic acid offers no mass differentiation from endogenous analyte and is therefore unusable for stable isotope dilution assays, while structurally homologous alternatives such as 2-phenyllactic acid introduce differential chromatographic behavior and extraction recovery that compromise quantitative accuracy [1]. Even when alternative deuterated compounds are available (e.g., α-deutero-mandelic acid or side-chain-labeled variants), their isotopic labeling position alters the chromatographic isotope effect observed during separation, which can affect co-elution fidelity with the analyte and introduce systematic bias [1][2]. The ring-perdeuterated d5 compound uniquely combines near-identical physicochemical properties to the native analyte with a sufficient mass shift (Δm = +5) to avoid isotopic overlap in complex biological matrices—a balance that single-deuterium or homologous internal standards cannot simultaneously achieve.

Quantitative Differentiation Evidence: Mandelic Acid-d5 vs. Comparators


Chromatographic Stability of TMSi-Ester Ether Derivatives: Mandelic Acid-d5 vs. 2-Phenyllactic Acid

In a direct head-to-head comparison of internal standards for GC-MS quantification of mandelic acid in blood plasma, the TMSi-ester ether derivative of deuterated mandelic acid demonstrated superior chromatographic stability relative to that of the homologous internal standard 2-phenyllactic acid [1]. The authors explicitly note that the phenyllactic acid derivative is 'less stable than the former' during chromatography, establishing deuterated mandelic acid as the more analytically robust internal standard for this application.

GC-MS plasma analysis internal standard stability

Kinetic Deuterium Isotope Effect: Oxidation Rate Differential vs. Unlabeled Mandelic Acid

Multiple independent kinetic studies consistently demonstrate that deuterium substitution at the α-position of mandelic acid produces a substantial primary kinetic isotope effect during oxidation reactions, with kH/kD values ranging from approximately 5 to 9 depending on the oxidizing agent [1][2]. The reaction rate of the deuterated compound is thus approximately 5–9× slower than that of the unlabeled mandelic acid under identical conditions.

reaction kinetics isotope effect α-C-H bond cleavage

Chromatographic Isotope Effect: Differential Elution Behavior of Deuterated vs. Unlabeled Mandelic Acid

The chromatographic isotope effect observed for deuterated mandelic acid during GC-MS analysis of TMSi-ester ether derivatives results in a measurable retention time shift relative to the unlabeled analyte, while the magnitude of this effect was explicitly noted not to suggest a carrier function that would complicate quantification [1]. This predictable, reproducible shift enables baseline or near-baseline resolution of the internal standard and analyte peaks.

GC-MS chromatographic isotope effect peak resolution

Catalytic Deuteration Stability: Mandelic Acid vs. Benzilic Acid Derivatives Under Exchange Conditions

Under transition-metal catalyzed exchange conditions with heavy water, mandelic acid and its derivatives remain structurally intact and undergo only deuteration, whereas structurally related aromatic α-hydroxy acids such as benzilic acid and its 2,2′-dichloro and 4,4′-dimethyl derivatives simultaneously undergo deformylation to yield diaryl ketones [1].

deuterium exchange catalytic stability aromatic α-hydroxy acids

Endogenous Plasma Baseline Concentration: Mandelic Acid Quantification Context

Normal plasma levels of mandelic acid in humans are approximately 0.5 μM, establishing the endogenous concentration range within which analytical methods must operate [1]. At this low micromolar concentration, reliable quantification is critically dependent on an internal standard that precisely corrects for matrix effects and extraction variability without contributing to or interfering with the endogenous signal.

endogenous metabolite plasma concentration bioanalytical context

Isotopic Purity Specification: ≥98 Atom % D Enables Reliable Quantification

Commercially available mandelic acid-2,3,4,5,6-d5 is supplied with isotopic purity specifications of ≥98 atom % D, with typical analytical certificate of analysis values reporting 98.4% to 99.84% purity . This high isotopic enrichment ensures that unlabeled mandelic acid contamination from the internal standard contributes ≤2% of the total signal at the analyte mass channel.

isotopic purity method validation stable isotope dilution

Validated Application Scenarios for Mandelic Acid-2,3,4,5,6-d5 Procurement


Stable Isotope Dilution LC-MS/MS Quantification of Mandelic Acid in Biological Matrices

Mandelic acid-d5 is the analytically validated internal standard for quantifying mandelic acid in human plasma via GC-MS or LC-MS/MS selected ion monitoring. Direct comparative evidence demonstrates that the deuterated compound provides superior chromatographic stability relative to the homologous alternative 2-phenyllactic acid, with TMSi-ester ether derivatives of the latter exhibiting reduced stability during chromatography [1]. The predictable chromatographic isotope effect of the d5 compound enables reliable peak resolution from the endogenous analyte at the ~0.5 μM plasma concentration level [1]. This application scenario mandates procurement of the ring-perdeuterated d5 compound specifically; unlabeled mandelic acid provides no mass differentiation, while single-deuterium or side-chain-labeled variants produce different chromatographic isotope effects that may alter co-elution behavior and compromise method robustness.

Mechanistic Reaction Studies Using Primary Kinetic Isotope Effect Measurements

Deuterium-labeled mandelic acid is employed as a mechanistic probe to identify rate-determining steps in oxidation reactions via measurement of the primary kinetic isotope effect. Multiple independent kinetic studies have quantified the kH/kD ratio for mandelic acid oxidation across various oxidizing systems, with values ranging from 5.07 to ≥9 [1][2]. The consistently observed large isotope effect (kH/kD > 5) confirms α-C-H bond cleavage as the rate-determining step across diverse reaction conditions [1][2]. For researchers investigating mandelic acid oxidation mechanisms or developing catalytic oxidation processes, procurement of the appropriately labeled compound (α-deutero for side-chain studies; ring-d5 for aromatic transformation tracking) is essential to reproduce the expected kinetic behavior.

Synthesis of Deuterium-Labeled Pharmaceutical Probes and Chiral Solvating Agents

Mandelic acid-2,3,4,5,6-d5 serves as a key synthetic intermediate for preparing ring-deuterated bioactive molecules and analytical reagents. It has been employed as a precursor in the four-step synthesis of pemoline-d5, a deuterium-labeled metabolic probe for hyperactivity studies [1]. Additionally, (±)-mandelic acid-d5 has been converted in one step to the corresponding (R)-2-(2,3,4,5,6-pentafluorophenoxy)-2-(phenyl-d5)acetic acid derivative, which functions as a chiral solvating agent for direct ¹H NMR enantiomeric excess determination of quinoline-containing antimalarial drugs including mefloquine, chloroquine, and hydroxychloroquine [2]. The ring deuteration renders the aromatic proton signals 'invisible' in the ¹H NMR spectrum, enabling interference-free analysis of analyte aromatic signals [2]. This application scenario uniquely requires the ring-perdeuterated d5 compound; alternative labeling patterns (e.g., α-deutero only) would not provide the NMR spectral simplification needed for chiral discrimination in the aromatic region.

Catalytic Deuteration Methodology Development and Quality Control

The stability of mandelic acid under transition-metal catalyzed deuteration conditions—where it undergoes exchange to form ring-deuterated products without the deformylation side reactions observed with benzilic acid derivatives [1]—establishes mandelic acid-d5 as both a synthetic target and a reference standard for deuterium exchange methodology development. Laboratories developing or validating catalytic deuteration protocols can employ mandelic acid-d5 as a calibration standard for assessing exchange efficiency and as a benchmark compound for comparing catalyst performance across different aromatic α-hydroxy acid substrates. This application scenario specifically requires the ring-perdeuterated d5 product rather than α-labeled or unlabeled mandelic acid, as only the fully ring-deuterated compound provides the complete aromatic deuteration signature needed for method validation and catalyst screening.

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